Lipophilicity Increase by Fluorine Substitution
The 4-fluoro substituent raises the octanol-water partition coefficient to LogP 2.08, compared with XLogP3 1.8 for the unsubstituted 2-phenylpyrrolidine . This 0.28-unit increase places the compound in an optimal range for blood-brain barrier permeability while maintaining compliance with Lipinski's Rule of Five.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.08 |
| Comparator Or Baseline | 2-Phenylpyrrolidine (des-fluoro): XLogP3 = 1.8 |
| Quantified Difference | ΔLogP ≈ +0.28 |
| Conditions | Predicted/experimental octanol-water partition coefficient; free base form |
Why This Matters
This controlled lipophilicity gain avoids the excessive hydrophobicity of chloro or methyl analogs, preserving favorable CNS drug-likeness while improving membrane permeability over the des-fluoro parent.
